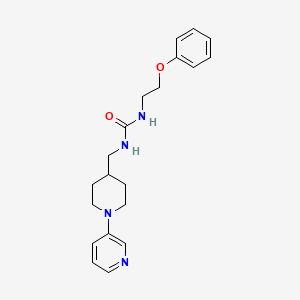

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Description

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a urea derivative with the molecular formula C₂₀H₂₆N₄O₂ and a molecular weight of 354.446 g/mol . Its structure features a phenoxyethyl group attached to one urea nitrogen and a pyridin-3-yl-substituted piperidine moiety linked via a methyl group to the second urea nitrogen. The compound is cataloged under CAS number 2034470-29-4 and is primarily used in research settings .

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(22-11-14-26-19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)18-5-4-10-21-16-18/h1-7,10,16-17H,8-9,11-15H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLPFHDVMPIZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Phenoxyethyl Intermediate: The phenoxyethyl group can be introduced through the reaction of phenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions.

Synthesis of the Pyridinyl-Substituted Piperidine: The pyridinyl-substituted piperidine can be synthesized by reacting pyridine with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a suitable base.

Coupling Reaction: The final step involves coupling the phenoxyethyl intermediate with the pyridinyl-substituted piperidine using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phenoxyacetic acid derivatives.

Reduction: The pyridinyl group can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: The urea linkage can undergo nucleophilic substitution reactions with amines or alcohols, forming substituted ureas or carbamates.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The phenoxyethyl and pyridinyl groups allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related urea derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues with Piperidine/Pyridine Moieties

- Compound 5f (1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea) Structural Differences: Replaces the phenoxyethyl group with a 2,4-difluorophenyl moiety and introduces a trimethoxyphenoxy-phenyl linker. Activity: Exhibits antiproliferative properties, likely due to the fluorine atoms enhancing metabolic stability and the trimethoxy group improving membrane permeability . Key Contrast: The target compound lacks fluorinated aryl groups, which may reduce its metabolic resistance compared to 5f.

- 1-Phenyl-3-{2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}urea Structural Differences: Substitutes the pyridin-3-yl-piperidine with a pyrimidin-2-yl-piperazine system. Activity: Piperazine derivatives often exhibit enhanced solubility and CNS penetration due to their basic nitrogen atoms .

- 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea Structural Differences: Replaces pyridin-3-yl with thiophen-3-ylmethyl. Activity: Thiophene’s sulfur atom may increase lipophilicity, favoring interactions with hydrophobic binding pockets . Key Contrast: The target compound’s pyridine group could engage in π-π stacking or polar interactions absent in the thiophene analogue .

Urea Derivatives with Heterocyclic Modifications

- Compound 1 (1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea) Structural Differences: Incorporates a chloro-fluorophenoxy group and dimethoxyphenyl-pyridine core. Activity: Functions as a glucokinase activator, with chloro and fluoro substituents enhancing potency .

- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) Structural Differences: Features an oxaadamantyl group and a triazine-substituted piperidine. Activity: Triazine moieties are associated with kinase inhibition, while the oxaadamantyl group enhances rigidity and bioavailability . Key Contrast: The target compound’s simpler phenoxyethyl group may reduce synthetic complexity but also limit target specificity compared to triazine-based derivatives .

Physicochemical and Pharmacokinetic Comparisons

- Solubility : The target compound’s pyridine and urea groups may confer moderate aqueous solubility, whereas fluorinated or adamantane-containing analogues (e.g., 5f, 18) exhibit higher lipophilicity .

- Metabolic Stability : Halogenated compounds (e.g., 5f, Compound 1) resist oxidative metabolism better than the target compound, which lacks such groups .

Biological Activity

1-(2-Phenoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of growing interest in medicinal chemistry, particularly in the context of its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various diseases, particularly cancer.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenoxyethyl group and a pyridinyl piperidine moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of phenoxyethylamine with appropriate isocyanates, followed by alkylation with pyridinyl piperidine derivatives. The synthetic pathway can be summarized as:

- Formation of Urea : Reaction between phenoxyethylamine and isocyanate.

- Pyridinyl Substitution : Alkylation with pyridin-3-ylmethyl piperidine.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of similar compounds in the diaryl urea class. For instance, a related compound demonstrated significant activity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent inhibitory effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT116 | 3.90 ± 0.33 |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

| Sorafenib (control) | HCT116 | 2.25 ± 0.71 |

These findings suggest that compounds structurally related to this compound may also exhibit similar anticancer properties.

The proposed mechanism for the anticancer activity involves the inhibition of specific kinases associated with tumor growth and proliferation. Molecular docking studies indicate that the urea moiety forms hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.

Case Studies

Several case studies have been documented to evaluate the efficacy of related compounds in preclinical models:

-

Study on Antiproliferative Effects :

- Objective : To assess the antiproliferative activity of diaryl urea derivatives.

- Method : In vitro assays on multiple cancer cell lines.

- Results : Most derivatives showed significant inhibition of cell growth, suggesting potential as anticancer agents.

-

Safety Profile Evaluation :

- Objective : To determine the toxicity and pharmacokinetics.

- Method : Administration in murine models.

- Results : Favorable safety profiles were observed with no acute toxicity at high doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.